molecular formula C15H14N2O4 B5617061 N-(2-furylmethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(2-furylmethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B5617061
M. Wt: 286.28 g/mol
InChI Key: VMMAEDPAIDGVGJ-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of molecules that have been explored for their potential in various applications due to their unique chemical structures and properties. The research and development of such compounds involve detailed analysis of their synthesis, structure, and properties to understand their potential applications and interactions in different chemical environments.

Synthesis Analysis

The synthesis of related benzoxazin derivatives often involves complex reactions including oxidative aminocarbonylation and cyclization processes. For example, a method described involves the synthesis of 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of prop-2-ynyloxyphenols and prop-2-ynyloxyanilines, showcasing the intricate steps involved in creating such compounds (Gabriele et al., 2006).

Molecular Structure Analysis

The molecular structure of benzoxazine and benzoxazin derivatives is critical in determining their chemical behavior and interactions. Structural analysis often involves X-ray diffraction and NMR studies to establish configurations and conformations. For instance, the structure and stereochemistry of various substituted molecules have been elucidated, providing insights into their molecular frameworks and potential reactivity patterns (Zareef et al., 2008).

Chemical Reactions and Properties

Benzoxazin derivatives engage in a variety of chemical reactions, influenced by their functional groups and molecular structure. For example, reactions involving N-alkynylaryl acetamides demonstrate the potential for creating diverse molecules through processes such as dibromohydration, highlighting the reactivity of these compounds and their utility in synthetic chemistry (Qiu et al., 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c18-14(16-8-11-4-3-7-20-11)9-17-12-5-1-2-6-13(12)21-10-15(17)19/h1-7H,8-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMAEDPAIDGVGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=CC=CC=C2O1)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

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